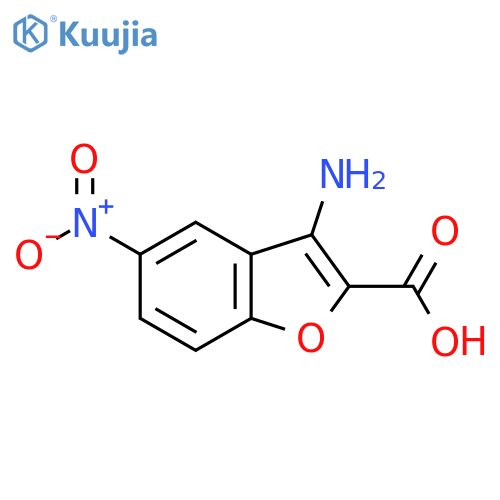Cas no 1783993-18-9 (3-Amino-5-nitro-1-benzofuran-2-carboxylic acid)

1783993-18-9 structure
商品名:3-Amino-5-nitro-1-benzofuran-2-carboxylic acid
CAS番号:1783993-18-9
MF:C9H6N2O5
メガワット:222.15434217453
CID:5265593
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-nitro-1-benzofuran-2-carboxylic acid
- 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid
-
- インチ: 1S/C9H6N2O5/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13)
- InChIKey: GNOVTVUVTDGYKO-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=C(C2C=C(C=CC1=2)[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 316
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 122
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361165-0.5g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.5g |
$2930.0 | 2023-03-07 | ||
| Enamine | EN300-361165-0.25g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.25g |
$2808.0 | 2023-03-07 | ||
| Enamine | EN300-361165-0.1g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.1g |
$2686.0 | 2023-03-07 | ||
| Enamine | EN300-361165-5.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 5.0g |
$8853.0 | 2023-03-07 | ||
| Enamine | EN300-361165-2.5g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 2.5g |
$5983.0 | 2023-03-07 | ||
| Enamine | EN300-361165-0.05g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.05g |
$2564.0 | 2023-03-07 | ||
| Enamine | EN300-361165-10.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 10.0g |
$13126.0 | 2023-03-07 | ||
| Enamine | EN300-361165-1.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 1g |
$0.0 | 2023-06-07 |
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1783993-18-9 (3-Amino-5-nitro-1-benzofuran-2-carboxylic acid) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
